![molecular formula C11H21ClN2O B1402327 Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride CAS No. 1361116-21-3](/img/structure/B1402327.png)
Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride
Overview
Description
Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride is a chemical compound with the CAS Number 1361116-21-3. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride is C11H21ClN2O . The molecular weight is 232.75 .Physical And Chemical Properties Analysis
The physical and chemical properties of Azepan-1-yl-pyrrolidin-3-yl-methanone hydrochloride, such as melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Alzheimer's Disease Research
A study by Hafez et al. (2023) explored the use of benzothiazole-based derivatives, including 3-(azepan-1-yl)propyloxy-linked benzothiazole derivatives, as multitargeted-directed ligands for Alzheimer's disease treatment. These compounds interact with different biological targets relevant to the disease, such as histamine H3 receptor ligands, acetylcholinesterase, and monoamine oxidase-B, offering a potential alternative to traditional treatment approaches.
Analytical Chemistry in Drug Surveillance
In forensic toxicology, azepane derivatives have been identified and analyzed in the context of drug surveillance. Nakajima et al. (2012) conducted a study in Tokyo, identifying azepane isomers in unregulated drugs. This research emphasizes the importance of analytical chemistry in identifying and understanding the composition of novel psychoactive substances.
Antimicrobial Activities
The antimicrobial potential of organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone derivatives was investigated by Singh et al. (2016). These complexes showed promising antibacterial activities against various microorganisms, suggesting their potential application in developing new antibacterial drugs.
Protein Kinase Inhibition
Research by Breitenlechner et al. (2004) focused on azepane derivatives as inhibitors of protein kinase B (PKB-alpha) for potential therapeutic applications. They designed and synthesized novel azepane derivatives, showing plasma stability and high inhibitory activity against PKB-alpha, which is significant in cancer research and therapy.
Crystallographic Studies
The molecular and crystal structure of azepane derivatives has been a subject of interest in crystallography. Studies like those by Toze et al. (2015) and Butcher et al. (2006) provide insights into the physical and chemical properties of these compounds, which are crucial for understanding their potential applications in various fields.
properties
IUPAC Name |
azepan-1-yl(pyrrolidin-3-yl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(10-5-6-12-9-10)13-7-3-1-2-4-8-13;/h10,12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUCOLAICDVFCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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